2-Methoxy-5-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Methoxy-5-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C8H8BF3O3. This compound is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to undergo functionalization via lithiation and reaction with electrophiles . They can also participate in selective rhodium-catalyzed conjugate addition reactions .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, which are widely used in organic synthesis .
Result of Action
Boronic acids have been used in the preparation of inhibitors of kinesin spindle protein (ksp) for potential use as antitumor agents .
Action Environment
It is known that boronic acids are typically stored in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
2-Methoxy-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules . In biochemical systems, this compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety. This interaction often involves the formation of reversible covalent bonds with diols and other nucleophilic groups present in biomolecules, leading to modulation of their activity and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction of this compound with specific enzymes can lead to alterations in metabolic flux and the regulation of key metabolic pathways . Additionally, its ability to form reversible covalent bonds with cellular proteins can impact protein function and stability, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the formation of reversible covalent bonds with biomolecules, particularly those containing diol groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under inert atmosphere and room temperature conditions . Prolonged exposure to reactive environments or elevated temperatures can lead to degradation, which may impact its efficacy in biochemical assays. Long-term studies in in vitro and in vivo settings have shown that this compound can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation and metabolic processing .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response, beyond which the effects may become detrimental to the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, its interaction with enzymes in the glycolytic pathway can alter the levels of metabolites and impact energy production in cells . Additionally, this compound can affect the balance of redox reactions by interacting with enzymes involved in oxidative stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can localize to various cellular compartments, depending on its interactions with intracellular proteins and organelles . The distribution of this compound within tissues is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the mitochondria, where it can impact metabolic processes and energy production . The precise subcellular localization of this compound is critical for its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-5-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethyl)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . This compound can also participate in other reactions such as:
Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.
Reduction: Formation of the corresponding boronate ester under reducing conditions.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing agents: Hydrogen peroxide, sodium periodate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Major Products
Biaryl compounds: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation
Boronate esters: Formed via reduction
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Utilized in the development of boron-containing drugs and probes for biological studies.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
2-Methoxy-5-(trifluoromethyl)phenylboronic acid can be compared with other similar boronic acids:
2-Methoxyphenylboronic acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
5-Methoxy-3-(trifluoromethyl)phenylboronic acid: Similar structure but with different substitution pattern, affecting its chemical properties.
2-Ethoxy-5-(trifluoromethyl)phenylboronic acid: Contains an ethoxy group instead of a methoxy group, influencing its reactivity and solubility.
Properties
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-7-3-2-5(8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDQUMRSSQYJSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382207 | |
Record name | [2-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240139-82-6 | |
Record name | [2-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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